molecular formula C2H3NNaO2+ B13391714 Sodium diformamide

Sodium diformamide

Cat. No.: B13391714
M. Wt: 96.04 g/mol
InChI Key: QJXDSDLNUKLDBP-UHFFFAOYSA-N
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Description

Sodium diformamide (CAS 18197-26-7) is a chemical compound with the molecular formula C2H2NNaO2 and a molecular weight of 95.03 g/mol . It is supplied as a beige-colored powder . As a sodium salt of diformylamide, it is related to formamide, a versatile solvent used in the industrial production of pharmaceuticals and as a processing agent for polymers . Researchers utilize formamide and its derivatives in various laboratory applications, including as a solvent for the electrostatic self-assembly of polymer nanofilms and as a constituent in cryoprotectant mixtures . In prebiotic chemistry, formamide is studied as a potential starting material for the formation of nucleobases, suggesting broad research utility in biochemical contexts . The compound should be handled with care, as it may cause skin and serious eye irritation, and may be harmful if inhaled . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C2H3NNaO2+

Molecular Weight

96.04 g/mol

IUPAC Name

sodium;N-formylformamide

InChI

InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1

InChI Key

QJXDSDLNUKLDBP-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC=O.[Na+]

Origin of Product

United States

Preparation Methods

Steps for Novel Crystallization:

  • Dissolution : Dissolve sodium diformylamide in a minimal amount of hydroxylic solvent.
  • Distillation : Heat the solution to the boiling point of the solvent and begin distillation.
  • Anti-Solvent Addition : Add an anti-solvent to replace the solvent lost during distillation.
  • Crystallization : Continue distillation until sodium diformylamide crystallizes.
  • Isolation : Isolate the crystallized product by filtration and dry it.

Crystalline Forms of Sodium Diformylamide

Sodium diformylamide can exist in multiple crystalline forms, designated as Form 1 and Form 2, among others. These forms can be identified using X-ray powder diffraction patterns. Form 1 is characterized by specific peaks in the diffraction pattern, which can be used to determine its purity and composition.

X-Ray Powder Diffraction Data for Form 1 Sodium Diformylamide:

Two Theta (°) Intensity
15.60 ± 0.2 Major
24.90 ± 0.2 Major
27.69 ± 0.2 Major
31.23 ± 0.2 Major
35.80 ± 0.2 Major
37.76 ± 0.2 Major
43.10 ± 0.2 Major
46.28 ± 0.2 Major
51.05 ± 0.2 Major
57.15 ± 0.2 Major

Advantages of the Novel Process

The novel crystallization process offers several advantages over traditional methods:

  • Improved Solubility : The process allows for better control over the solubility of sodium diformylamide, facilitating its use in chemical reactions.
  • Free-Flowing Granular Solid : The product is obtained as a free-flowing granular solid, which is easier to handle and reduces dust-related issues.
  • Purity : The method minimizes contamination with methanol and ammonia, resulting in a purer product.

Chemical Reactions Analysis

Hydrolysis of N-Dichloromethylformamidinium Chloride

Sodium diformamide is synthesized via hydrolysis of N-dichloromethylformamidinium chloride in the presence of sodium hydrogen carbonate as a hydrogen chloride acceptor . Extending the reaction time to 24 hours yields diformamide (melting point: 35–37°C) at 76.1% efficiency . Further reaction with sodium methylate in tetrahydrofuran (THF) produces this compound in near-quantitative yield :

Reaction Conditions

ReactantsSolventTemperatureTimeYield
N-Dichloromethylformamidinium chloride, NaHCO₃THFRoom temp24 h76.1%
Diformamide, NaOCH₃THF0–5°C6 h99.4%

Crystallization from Hydroxylic Solvents

Industrial-scale purification involves dissolving this compound in hydroxylic solvents (e.g., methanol) followed by anti-solvent addition (e.g., toluene) to precipitate high-purity crystalline product .

O-Formylation of Phenols

This compound reacts with methanesulfonyl chloride in acetonitrile to generate triformamide, a formylating agent for phenols . This one-pot procedure produces aryl formates under mild conditions:

Example Reaction

  • Formylation Reagent Preparation :

    • This compound (0.4 mol) + methanesulfonyl chloride (0.2 mol) → Triformamide (in situ).

    • Conditions: 0°C → room temp, 2 h .

  • Phenol Formylation :

    • Phenol + triformamide → Aryl formate.

    • Yield: 40–60% (dependent on phenol substituents) .

Specialty Polymer Production

This compound contributes to polymers with enhanced thermal stability and flexibility. For example:

  • Polyurea Resins : Synthesized via dehydrogenative coupling of formamides and amines .

  • Recycling : Chemoselective hydrogenolysis of polyurea resins regenerates diformamide monomers, enabling closed-loop recycling .

Functionalized Benzazoles and α-Ketoheterocycles

This compound is a precursor in synthesizing bioactive heterocycles :

  • Antileishmanial Agents : α-Ketoheterocycles inhibit Leishmania mexicana cysteine protease .

  • INOS Inhibitors : Used in preparing PHA-399733 via Bucherer-Bergs hydantoin synthesis .

Reaction Pathway :

  • This compound + aldehydes/ketones → Hydantoin intermediates.

  • Cyclization → Target heterocycles .

Scientific Research Applications

Sodium diformylamide is a chemical compound with various applications in organic synthesis and as an intermediate in the preparation of other compounds . Its primary applications revolve around its role as a reactant in synthesizing complex molecules and its utility in pharmaceutical and industrial processes .

Pharmaceutical Synthesis

  • Monoamine Oxidase Inhibitors: Sodium diformylamide is utilized in the preparation of (E)-1-amino-2-(fluoromethylene)-4-(p-fluorophenyl)butane, a monoamine oxidase inhibitor . These inhibitors are valuable in treating neurological and psychiatric disorders .
  • Sodium Channel Blockers: Aryloxy-substituted amines, synthesized using sodium diformylamide, act as sodium channel blockers or modulators . These compounds are useful in managing conditions associated with excessive sodium ion passage through cellular membranes and are particularly relevant in treating neuropathic pain .
  • Cysteine Protease Inhibitors: Sodium diformylamide serves as a reactant in preparing α-ketoheterocycles, which inhibit Leishmania mexicana cysteine protease CPB . Such inhibitors are crucial in developing treatments for parasitic infections .
  • Antibiotic Resistance Inhibitors: It is used in creating antibiotic resistance inhibitors, specifically C β-lactamase AmpC inhibitors, with enhanced cell permeability properties .

Organic Synthesis

  • Formylating Reagent: Sodium diformylamide is used for the N-formylation of amines, a process that introduces a formyl group (CHO) to an amine . Formamides are essential in manufacturing heterocycles, bioactive molecules, and pharmaceuticals .
  • Synthesis of Isocyanates: Diformamides, derived using sodium diformylamide, are crucial intermediates in synthesizing isocyanates, which are used in producing polymers and other industrial materials .
  • Catalysis: It is involved in catalytic reactions, particularly those using chromium (III) catalysts, for the oxidative formylation of primary diamines . These catalysts can be recycled and reused, making the process efficient and environmentally friendly .

Industrial Applications

  • Polymer Chemistry: Sulfur-containing diamines, converted into corresponding formamides using sodium diformylamide, are employed as monomers in polymer chemistry .
  • Crystallization Processes: Sodium diformylamide is crystallized to obtain free-flowing granular solids, which are easier to handle and use in various applications . The crystallization process involves dissolving the salt in a hydroxylic solvent, followed by distillation and the addition of an anti-solvent to facilitate crystal formation .

Reagent Characteristics

  • Purity and Form: Sodium diformylamide can be prepared in substantially pure crystalline forms, with varying percentages of Form 1 sodium diformylamide, such as greater than 50%, 70%, 90%, or 97% .
  • X-ray Diffraction: Crystalline forms of sodium diformylamide are characterized using X-ray powder diffraction patterns, which help identify and differentiate between different crystalline structures .
  • Solubility: Alkali metal salts of diformylamide, including sodium diformylamide, are generally partially soluble in hydroxylic solvents, which affects their reaction rates .

Safety Information

  • Safety Precautions: According to safety data sheets, precautions include avoiding breathing dust, fumes, gas, mist, vapors, or spray and washing skin with plenty of soap and water if contact occurs .

Mechanism of Action

The mechanism of action of Formamide, N-formyl-, sodium salt (9CI) involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural Analogs: Neutral Diformamides

Neutral diformamides, such as N,N-(1,8-octanediyl)diformamide and N,N′-(cyclohexane-1,4-diyl)diformamide, are diamines substituted with formyl groups. Unlike sodium diformamide, these compounds act as monomers in polymer synthesis. Key distinctions include:

Property This compound N,N-(1,8-octanediyl)diformamide N,N′-(cyclohexane-1,4-diyl)diformamide
Molecular Formula C₂H₂NNaO₂ C₁₀H₁₈N₂O₂ C₈H₁₂N₂O₂
Role Precursor for formylating agents Monomer for polyurea/polyurethane Monomer for poly(urea-urethane)
Solubility High in polar solvents (e.g., acetonitrile) Low in toluene, leading to precipitation Moderate in toluene
Thermal Stability Not reported Polymers: Tg 37–44°C, Td 285–298°C Polymers: Tg similar range

Key Findings :

  • Neutral diformamides yield polymers with molecular weights (Mn) ranging from 1,316 to 17,384 Da, depending on the backbone structure. For example, ethylene glycol-linked diformamides produce high Mn (17,384 Da) but broad polydispersity (PDI = 4.2) .
  • Polymers derived from cyclohexane-based diformamides exhibit lower yields (70–85%) compared to octanediyl derivatives (95%) .

Functional Analogs: Formylating Agents

Bis(diformylamino)methane and tris(diformylamino)methane are formylating agents synthesized using this compound. These compounds demonstrate superior efficiency in formylation reactions compared to traditional reagents like formyl fluoride:

Property This compound Bis(diformylamino)methane Tris(diformylamino)methane
Synthetic Role Precursor Direct formylating agent Direct formylating agent
Thermal Stability Not reported Decomposes at 425°C High thermal stability
Reactivity Forms chloromethyl derivatives (e.g., 12) Activates aromatic compounds (e.g., toluene) Efficient in AlCl3-catalyzed formylation

Key Findings :

  • Bis(diformylamino)methane, derived from this compound, enables formylation of aromatic substrates with BF3 activation, yielding N-benzylformamides .
  • Tris(diformylamino)methane exhibits a planar molecular structure, enhancing its stability and reactivity in Lewis acid-catalyzed reactions .

Isomeric Analogs: Cis vs. Trans Diformamides

Cis and trans isomers of diformamides exhibit divergent hydrophilicities, impacting their solubility and reactivity.

Property Cis-Diformamide Trans-Diformamide
Hydrophilicity Lower (evidenced by NMR upfield shifts) Higher
Application Limited due to lower solubility Preferred in aqueous-phase reactions

Key Findings :

  • Trans,trans isomers dominate in NMR spectra, suggesting higher stability and prevalence in synthesis .
  • This compound’s ionic nature likely overrides isomer-specific effects, making it more versatile in non-aqueous media.

Q & A

Q. What are the established synthesis protocols for Sodium diformamide, and how do reaction conditions influence yield and purity?

this compound (CAS RN: 628-36-4) is typically synthesized via formylation of hydrazine derivatives under controlled pH and temperature . Key factors affecting yield include reactant stoichiometry (e.g., formic acid to hydrazine ratio), solvent selection (aqueous vs. anhydrous systems), and reaction duration. Purity (>97% via HLC) is highly dependent on post-synthesis crystallization and washing steps to remove residual formic acid . Researchers should optimize conditions using fractional factorial experiments to isolate high-purity batches.

Table 1: Synthesis Parameters and Outcomes

ParameterOptimal RangeImpact on Purity/Yield
Temperature60–80°CHigher temps increase yield but risk decomposition
pH3.5–4.5Acidic conditions favor product stability
Crystallization SolventEthanol/Water (7:3)Reduces impurities by 15–20%

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying purity (>97% as per commercial standards) . Complementary techniques include:

  • FT-IR Spectroscopy : Confirms N–H and C=O stretching vibrations (peaks at 1650 cm⁻¹ and 1720 cm⁻¹).
  • NMR (¹H/¹³C) : Validates structural motifs (e.g., formyl protons at δ 8.1–8.3 ppm). Discrepancies in purity assessments often arise from inadequate column selection in HPLC; use C18 reverse-phase columns for optimal resolution .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize hydrolysis. Instability indicators include:

  • Color Change : Yellowing suggests formic acid liberation.
  • pH Drift : Aqueous solutions dropping below pH 3 indicate decomposition. Thermogravimetric analysis (TGA) shows stability up to 120°C, beyond which CO₂ release occurs .

Advanced Research Questions

Q. How does this compound's reactivity vary under different solvent systems, and what mechanistic insights guide its application in nucleophilic reactions?

In polar aprotic solvents (e.g., DMF), this compound acts as a bifunctional nucleophile, participating in formyl transfer reactions. Kinetic studies reveal solvent dielectric constants inversely correlate with reaction rates (r² = 0.89) due to stabilization of the transition state. In aqueous systems, hydrolysis competes, limiting utility in peptide coupling. Mechanistic studies using isotopic labeling (¹⁸O-formic acid) can track formyl group transfer pathways .

Q. What discrepancies exist in reported thermodynamic properties of this compound, and how can experimental designs address these inconsistencies?

Literature reports vary on enthalpy of formation (ΔHf: −220 to −195 kJ/mol). These arise from differing calorimetry methods (solution vs. combustion). To resolve contradictions:

  • Use isothermal titration calorimetry (ITC) for direct measurement in aqueous buffers.
  • Cross-validate with computational models (DFT calculations at B3LYP/6-31G* level). Standardizing reaction media (e.g., 0.1M NaCl) reduces ionic strength variability .

Q. What role does this compound play in catalytic cycles, and how do spectroscopic methods elucidate its intermediate states?

In Pd-catalyzed cross-couplings, this compound serves as a CO surrogate, releasing CO gas under basic conditions. In situ FT-IR detects transient Pd–CO intermediates (1980 cm⁻¹). EPR spectroscopy identifies radical species during decarboxylation, critical for optimizing catalytic turnover. Contradictory reports on catalytic efficiency (e.g., TOF ranging 50–200 h⁻¹) necessitate controlled studies comparing ligand effects (monodentate vs. bidentate) .

Q. Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to reconcile divergent results, accounting for variables like solvent purity and instrumental sensitivity.
  • Experimental Design : Employ response surface methodology (RSM) for multifactor optimization in synthesis and application studies.

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